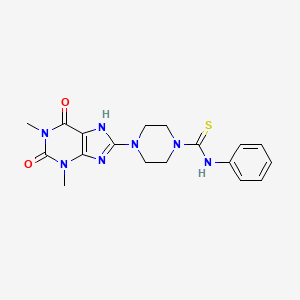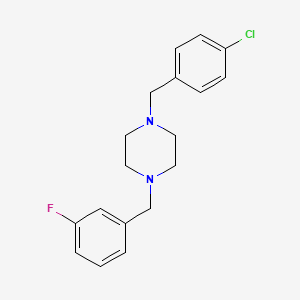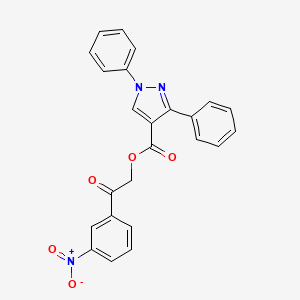![molecular formula C25H16ClNO7 B10878660 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorinated nitrophenoxy group, a phenyl ring, an oxoethyl group, and a hydroxynaphthalene carboxylate moiety
Méthodes De Préparation
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenoxy compound reacts with a phenyl derivative under basic conditions . The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthalene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The chlorinated phenoxy group can participate in further substitution reactions, such as nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the nitrophenoxy group could participate in hydrogen bonding or electrostatic interactions with active sites, while the hydroxynaphthalene moiety could engage in π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate include other chlorinated nitrophenoxy derivatives and hydroxynaphthalene carboxylates These compounds may share similar chemical properties but differ in their specific functional groups or molecular structures
Propriétés
Formule moléculaire |
C25H16ClNO7 |
|---|---|
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H16ClNO7/c26-18-7-10-24(21(13-18)27(31)32)34-19-8-5-15(6-9-19)23(29)14-33-25(30)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-13,28H,14H2 |
Clé InChI |
KPHHZGAHMSLHRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10878622.png)

![2-benzyl-12-(furan-2-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878628.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)
